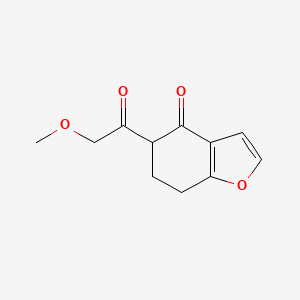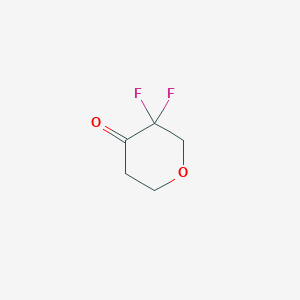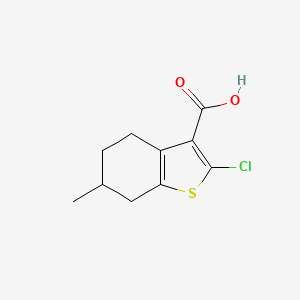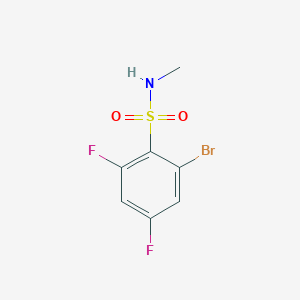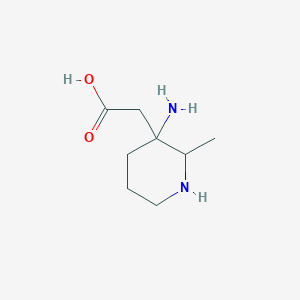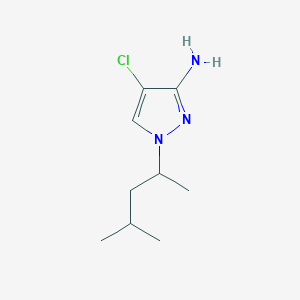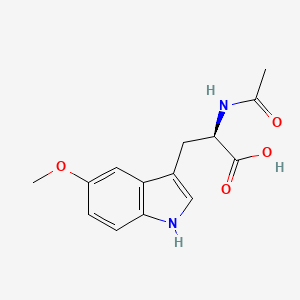
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, a cyano group, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-cyanopyridine, followed by the introduction of the methanesulfonamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2-cyanopyridine: A precursor in the synthesis of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide.
N-methylmethanesulfonamide: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClN3O2S |
|---|---|
Poids moléculaire |
245.69 g/mol |
Nom IUPAC |
N-(6-chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c1-12(15(2,13)14)7-3-4-8(9)11-6(7)5-10/h3-4H,1-2H3 |
Clé InChI |
ROWRNMZCNMXZHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(N=C(C=C1)Cl)C#N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


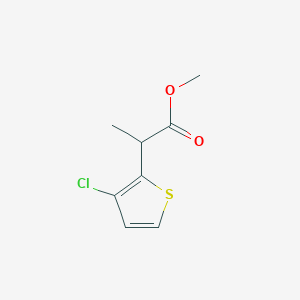
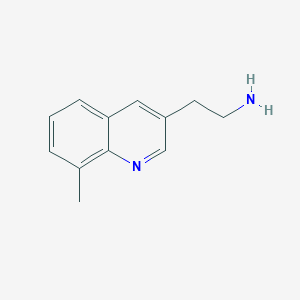
![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
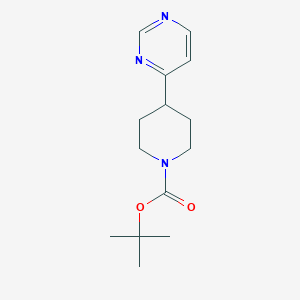

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)
